2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride

Lipophilicity Permeability Lead Optimization

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride (CAS 1255717-95-3) is a heterocyclic small molecule combining a pyrimidine core, a phenolic substituent, and a piperazine ring. Available as a hydrochloride salt under the AldrichCPR product number CBR00950, it has a molecular formula C15H19ClN4O and a molecular weight of 306.79 g/mol.

Molecular Formula C15H19ClN4O
Molecular Weight 306.79
CAS No. 1255717-95-3
Cat. No. B3094216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride
CAS1255717-95-3
Molecular FormulaC15H19ClN4O
Molecular Weight306.79
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCNCC3.Cl
InChIInChI=1S/C15H18N4O.ClH/c1-11-10-14(19-8-6-16-7-9-19)18-15(17-11)12-4-2-3-5-13(12)20;/h2-5,10,16,20H,6-9H2,1H3;1H
InChIKeySLERDMUHEGASCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride (CAS 1255717-95-3) and Why Scientists Source It


2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride (CAS 1255717-95-3) is a heterocyclic small molecule combining a pyrimidine core, a phenolic substituent, and a piperazine ring . Available as a hydrochloride salt under the AldrichCPR product number CBR00950, it has a molecular formula C15H19ClN4O and a molecular weight of 306.79 g/mol [1]. The compound is primarily distributed as a screening compound and building block by ChemBridge (Catalog No. 5215538, free base CAS 330982-03-1), with a catalog purity of 95% [2]. Its structural features—a hydrogen-bond-donating phenol, a basic piperazine, and a methyl-substituted pyrimidine—make it a modular scaffold for medicinal chemistry optimization programs targeting kinase or GPCR families.

Why Generic Substitution of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol Hydrochloride Is Risky Without Quantitative Evidence


Compounds within the pyrimidine-phenol-piperazine class are often assumed to be interchangeable, but their physicochemical and pharmacological profiles can diverge sharply due to subtle regioisomeric or substituent differences. For instance, simply replacing the piperazine with a morpholine or swapping the hydrochloride for a free base alters logP, hydrogen-bonding capacity, and solubility, which cascade into differences in permeability, target engagement, and assay interference . The absence of published, compound-specific biological data for CAS 1255717-95-3 means that any attempt to substitute a close analog without verifying these properties risks invalidating SAR conclusions or yielding irreproducible screening results. The sections below therefore establish the few quantifiable differentiation points—logP, HBA/HBD counts, and salt form identity—that a procurement decision can responsibly rely on, while explicitly noting where high-strength comparative evidence is still lacking.

Quantitative Differentiation Guide: 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol Hydrochloride vs. Closest Analogs


Lipophilicity Advantage Over the Morpholine Analog (logP 1.06 vs. 2.11)

The target compound displays a calculated logP of 1.06, whereas the direct morpholine surrogate 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol (CAS not disclosed, but structurally validated) has a calculated logP of 2.11 . A one-log-unit lower lipophilicity generally corresponds to a roughly 10-fold decrease in membrane partitioning, which can be advantageous for reducing hERG binding or improving aqueous solubility in early lead optimization.

Lipophilicity Permeability Lead Optimization

Hydrogen-Bond Donor Count Distinct from Piperidine and Morpholine Congeners

The piperazine NH of the target compound provides one additional hydrogen-bond donor (HBD) relative to the piperidine analog 2-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol and the morpholine analog . In multiparameter optimization (MPO) scoring, an HBD count of 2 (phenol OH + piperazine NH) is often preferred over HBD=1 for achieving a favorable balance between permeability and solubility, especially in CNS drug design.

Hydrogen Bonding Solubility CNS MPO

Hydrochloride Salt Identity Ensures Defined Stoichiometry and Solubility vs. Free Base Ambiguity

The hydrochloride salt (CAS 1255717-95-3) guarantees a defined stoichiometry (1:1 HCl) and a molecular weight of 306.79 g/mol, whereas the free base (CAS 330982-03-1, MW 270.33) is often supplied with variable hydration or residual solvent [1]. Commercial suppliers list the free base purity as 95%, but the exact counterion and water content are not always specified, introducing stock-solution concentration uncertainty.

Salt Form Solubility Procurement Reproducibility

Recommended Application Scenarios for 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol Hydrochloride Based on Verified Differentiation


Kinase or GPCR Fragment-Based Screening Libraries Where Low Lipophilicity Is Prioritized

With a logP of 1.06, this compound is suited for fragment or lead-like libraries that enforce a logP ≤ 3 cutoff to minimize non-specific binding and aggregation artifacts . When the morpholine analog (logP 2.11) would already approach the upper boundary, the piperazine analog provides an extra margin of safety.

CNS Multi-Parameter Optimization Programs Requiring Balanced HBD/HBA Profiles

The two hydrogen-bond donors (phenol OH + piperazine NH) contribute to a favorable CNS MPO score compared to analogs with only one HBD. Medicinal chemists can exploit the piperazine NH for target engagement while the phenol OH maintains solubility, a combination not available in the piperidine or morpholine surrogates .

Biophysical Assays Requiring Defined Salt Stoichiometry for Accurate Molar Concentration

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or quantitative NMR, the hydrochloride salt eliminates the ~13.6% mass adjustment needed when using the free base . This directly improves the accuracy of Kd, IC50, or thermodynamic parameter determination.

SAR Exploration Around the Pyrimidine C6 Position Using the Piperazine as a Synthetic Handle

The secondary amine of the piperazine ring serves as a versatile point for rapid diversification via N-alkylation, sulfonylation, or amide coupling, enabling parallel synthesis of focused libraries while retaining the core pyrimidine-phenol pharmacophore .

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